![molecular formula C14H12F3NO3 B12889472 5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]- CAS No. 89150-23-2](/img/structure/B12889472.png)
5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
作用机制
The mechanism of action of 3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is unique due to its specific oxazole ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
89150-23-2 |
|---|---|
分子式 |
C14H12F3NO3 |
分子量 |
299.24 g/mol |
IUPAC 名称 |
3-[2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)5-6-12(19)20)9-3-2-4-10(7-9)14(15,16)17/h2-4,7H,5-6H2,1H3,(H,19,20) |
InChI 键 |
CPRBZLXFXDHVBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


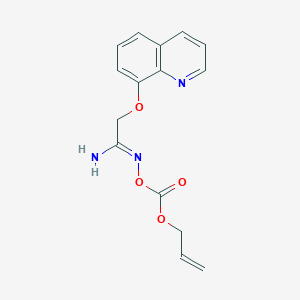
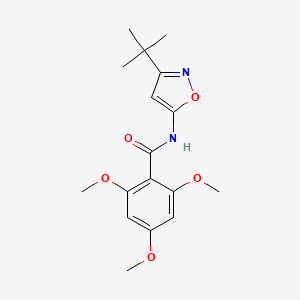
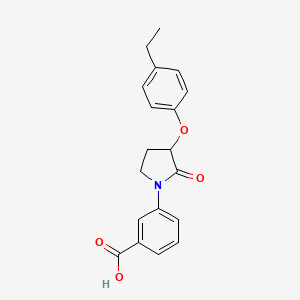

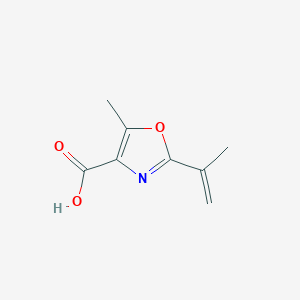

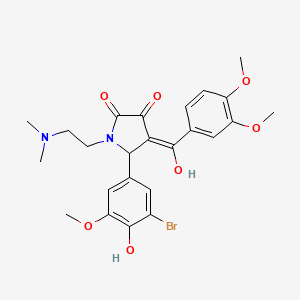
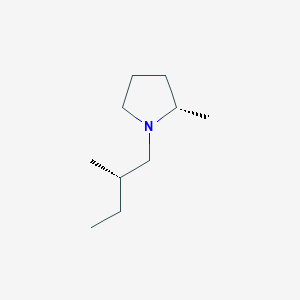
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)

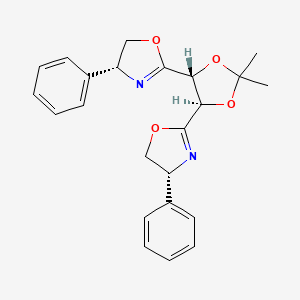
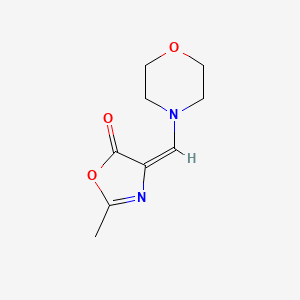

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
